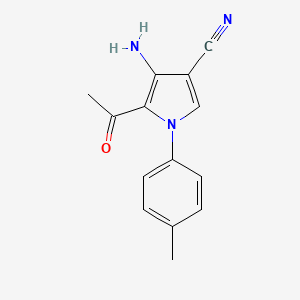
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide, also known as AEPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is not fully understood. However, it has been suggested that N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer. N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has also been shown to exhibit neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide exhibits several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide also exhibits high stability and solubility, which makes it suitable for various experimental conditions. However, the limitations of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide include its potential toxicity and lack of clinical data.
Direcciones Futuras
There are several future directions for the research on N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide. One potential direction is to investigate its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies. Additionally, the development of novel derivatives of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide with improved efficacy and safety profiles is another potential direction for future research.
Métodos De Síntesis
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-chloroaniline to produce 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with 2-(2-aminoethoxy)acetic acid to produce N-(4-(2-acetamidoethoxy)phenyl)-4-chlorobenzamide. The final step involves the cyclization of this intermediate with phosphoryl chloride to produce N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties in preclinical studies.
Propiedades
IUPAC Name |
N-[4-(2-acetamidoethoxy)phenyl]-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13(25)22-10-11-27-17-8-6-16(7-9-17)24-19(26)20-23-12-18(28-20)14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCIVLWRDFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2707740.png)





![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)

